molecular formula C8H8BrCl B1288798 4-(Bromomethyl)-2-chloro-1-methylbenzene CAS No. 647037-49-8

4-(Bromomethyl)-2-chloro-1-methylbenzene

Cat. No. B1288798
M. Wt: 219.5 g/mol
InChI Key: UUSSRNTYMIAEKD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-methylbenzene, also known as 4-Bromo-2-chloro-1-methylbenzene, is an aromatic compound with a molecular formula of C7H7BrCl. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds. 4-Bromo-2-chloro-1-methylbenzene is a versatile compound that has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Application in Antihypertensive Medication Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

4-(Bromomethyl)benzoic acid, a compound similar to 4-(Bromomethyl)-2-chloro-1-methylbenzene, is used as an intermediate in the synthesis of eprosartan , an antihypertensive agent.

Methods of Application

While the exact method of application is not specified, it’s likely that the bromomethyl group on the benzene ring is used to form a bond with another molecule during the synthesis of eprosartan.

Results or Outcomes

The result of this application is the production of eprosartan, a medication used to treat high blood pressure .

Application in Ligand Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

4-(Bromomethyl)benzonitrile, another compound similar to 4-(Bromomethyl)-2-chloro-1-methylbenzene, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Methods of Application

The bromomethyl group on the benzonitrile is likely used to form a bond with the pyrazolyl-pyridine group during the synthesis of the ligand .

Results or Outcomes

The result of this application is the production of a ligand with a chelating pyrazolyl-pyridine group, which could have various applications in coordination chemistry .

Application in pH Indicator Synthesis

Scientific Field

Analytical Chemistry

Summary of the Application

Bromothymol blue, a compound structurally similar to 4-(Bromomethyl)-2-chloro-1-methylbenzene, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

Methods of Application

Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator .

Results or Outcomes

The result of this application is the ability to measure the pH of a solution, particularly around neutral pH .

Application in Thiol Bromomethylation

Summary of the Application

A method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .

Methods of Application

The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH .

Results or Outcomes

The result of this application is the preparation of structurally diverse α-bromomethyl sulfides .

properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSSRNTYMIAEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617259
Record name 4-(Bromomethyl)-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloro-1-methylbenzene

CAS RN

647037-49-8
Record name 4-(Bromomethyl)-2-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647037-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org
M Mladenovic, A Patsilinakos, A Pirolli… - Journal of chemical …, 2017 - ACS Publications
Monoamine oxidase B (MAO B) catalyzes the oxidative deamination of aryalkylamines neurotransmitters with concomitant reduction of oxygen to hydrogen peroxide. Consequently, the …
Number of citations: 36 pubs.acs.org

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